molecular formula C24H29NO5 B1302861 Fmoc-O-tert-butyl-L-beta-homothreonine CAS No. 353245-99-5

Fmoc-O-tert-butyl-L-beta-homothreonine

Cat. No. B1302861
CAS RN: 353245-99-5
M. Wt: 411.5 g/mol
InChI Key: UFJMOCVIPRJMLW-QVKFZJNVSA-N
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Description

Fmoc-O-tert-butyl-L-beta-homothreonine, also known as Fmoc-L-ß-HomoThr (tBu)-OH, is a compound with the molecular formula C24H29NO5 . It is a specialty product used for proteomics research . The compound appears as a white to light yellow glassy solid .


Molecular Structure Analysis

The molecular structure of Fmoc-O-tert-butyl-L-beta-homothreonine is characterized by a molecular weight of 411.5 g/mol . The IUPAC name for this compound is (3R,4R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(2-methylpropan-2-yl)oxy]pentanoic acid . The compound’s structure includes a fluorenylmethyloxycarbonyl (Fmoc) group, which is a common protecting group in peptide synthesis.


Physical And Chemical Properties Analysis

Fmoc-O-tert-butyl-L-beta-homothreonine has a molecular weight of 411.5 g/mol . It has an exact mass of 411.20457303 g/mol and a monoisotopic mass of 411.20457303 g/mol . The compound has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 5 . It also has a rotatable bond count of 9 . The compound has an XLogP3-AA value of 3.9, indicating its partition coefficient between octanol and water .

Scientific Research Applications

Synthesis of Azidopeptides

Fmoc-L-beta-homothreonine(OtBu): is utilized in the synthesis of azidopeptides, which are important in the field of peptide chemistry. The azido group in these compounds serves as a precursor for click chemistry reactions, particularly the Cu(I)-catalyzed Huisgen 1,3-dipolar cycloaddition, leading to the formation of 1,4-disubstituted 1,2,3-triazoles . These triazoles mimic the structure and electronic characteristics of peptide bonds, finding applications in inducing β-turns, α-hairpins, helical structures, and mimics of disulfide bonds in peptides .

3D Cell Culture Scaffolds

The compound is instrumental in creating Fmoc-dipeptide hydrogels , which exhibit supramolecular self-assembly due to the aromaticity of the Fmoc group. These hydrogels are used as scaffolds for 3D cell culture, providing a conducive environment for the growth of various cell types, including mesenchymal stem cells (MSCs), endothelial cells, and tumor cell lines . The hydrogels’ mechanical properties and biocompatibility make them suitable for

properties

IUPAC Name

(3R,4R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(2-methylpropan-2-yl)oxy]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29NO5/c1-15(30-24(2,3)4)21(13-22(26)27)25-23(28)29-14-20-18-11-7-5-9-16(18)17-10-6-8-12-19(17)20/h5-12,15,20-21H,13-14H2,1-4H3,(H,25,28)(H,26,27)/t15-,21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFJMOCVIPRJMLW-QVKFZJNVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80375824
Record name Fmoc-O-tert-butyl-L-beta-homothreonine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80375824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

411.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-O-tert-butyl-L-beta-homothreonine

CAS RN

353245-99-5
Record name Fmoc-O-tert-butyl-L-beta-homothreonine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80375824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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